4-(Methylsulfonylamino)phenylboronic acid

Description

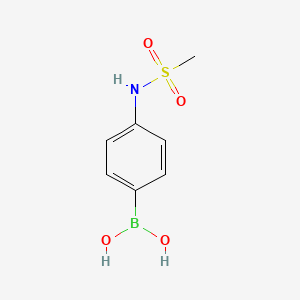

4-(Methylsulfonylamino)phenylboronic acid (CAS: 380430-57-9) is an organoboron compound with the molecular formula C₇H₁₀BNO₄S and a molecular weight of 214.04 g/mol . The compound features a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the para position and a methylsulfonamide (-NHSO₂CH₃) group. This structure confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions, bioconjugation chemistry, and drug development .

Properties

IUPAC Name |

[4-(methanesulfonamido)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4S/c1-14(12,13)9-7-4-2-6(3-5-7)8(10)11/h2-5,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVJJEADFLTFCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NS(=O)(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378536 | |

| Record name | {4-[(Methanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-57-9 | |

| Record name | [4-(Methylsulfonamido)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Methanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methanesulfonamidophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonylamino)phenylboronic acid typically involves the reaction of methanesulfonyl chloride with 4-aminophenylboronic acid pinacol ester. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Reaction of 4-aminophenylboronic acid pinacol ester with methanesulfonyl chloride:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification is typically achieved through crystallization, filtration, and drying.

Biological Activity

4-(Methylsulfonylamino)phenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methylsulfonylamino group. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols in glycoproteins, influencing various biochemical pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound can inhibit enzymes by forming stable complexes that prevent substrate binding.

- Antimicrobial Activity : Research indicates its potential in disrupting bacterial biofilms and inhibiting growth in pathogenic bacteria, such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have shown that boronic acids, including this compound, exhibit anticancer properties through various mechanisms:

- Tubulin Polymerization Inhibition : Compounds in this class have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

- Targeting Cancer Metabolism : They may also affect metabolic pathways critical for tumor growth and survival .

Antimicrobial Effects

The compound demonstrates significant antimicrobial activity:

- Biofilm Disruption : It has been reported to inhibit biofilm formation by Pseudomonas aeruginosa, which is crucial for treating infections in immunocompromised patients .

- MIC Values : In studies, the minimum inhibitory concentration (MIC) against MRSA was found to be as low as 7.81 µg/mL, indicating potent antibacterial effects .

Case Studies and Research Findings

Applications in Medicine

The potential applications of this compound extend beyond basic research:

- Drug Development : Its ability to inhibit key biological processes makes it a candidate for developing new therapeutic agents against cancer and bacterial infections.

- Diagnostics : Its interaction with bacterial surfaces can be utilized for developing sensitive detection methods for bacterial infections .

Scientific Research Applications

Medicinal Chemistry Applications

4-(Methylsulfonylamino)phenylboronic acid has been investigated for its potential in drug delivery systems and therapeutic agents due to its ability to interact with biological molecules.

Anticancer Activity

Phenylboronic acids, including this compound, have shown promise in cancer therapy. They can bind to glycoproteins overexpressed on cancer cells, enhancing the selectivity of drug delivery systems. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Case Study:

A study demonstrated that nanoparticles functionalized with phenylboronic acids exhibited improved tumor targeting and penetration, leading to enhanced therapeutic outcomes in preclinical models of cancer .

Enzyme Inhibition

The compound has been shown to inhibit serine proteases, which play critical roles in various biological processes, including cancer progression and inflammation. By forming reversible covalent bonds with the active site of these enzymes, this compound can potentially serve as a therapeutic agent against diseases where these enzymes are implicated .

Biosensors

Due to its ability to form complexes with diols and sugars, this compound is utilized in the development of glucose sensors. These sensors exploit the reversible binding of the boronic acid group to glucose, allowing for real-time monitoring of glucose levels in diabetic patients .

Data Table: Glucose Sensor Performance

| Sensor Type | Sensitivity | Response Time | Detection Limit |

|---|---|---|---|

| Boronic Acid Sensor | High | Fast | Low (µM range) |

| Traditional Glucose Sensor | Moderate | Moderate | Higher (mM range) |

Polymer Chemistry

In materials science, this compound is used to modify polymers for enhanced properties such as biocompatibility and responsiveness to environmental stimuli (e.g., pH or glucose levels). This modification can lead to the development of smart materials suitable for biomedical applications .

Case Study:

Research has shown that chitosan-based polymers modified with phenylboronic acids exhibit improved mucoadhesive properties, making them suitable for drug delivery systems targeting mucosal surfaces such as the gastrointestinal tract or bladder .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of phenylboronic acids are heavily influenced by substituents. Below is a comparative analysis of 4-(Methylsulfonylamino)phenylboronic acid with key analogs:

Physicochemical Properties

- Electron-Withdrawing Effects: The sulfonamide (-NHSO₂CH₃) group in this compound is strongly electron-withdrawing, lowering the pKa of the boronic acid (enhancing reactivity in aqueous media) compared to methoxy (-OCH₃) or methylamino (-NHCH₃) substituents .

- Solubility : Sulfonamide and sulfonyl groups improve water solubility relative to hydrophobic thioether (-SCH₃) analogs .

- Thermal Stability: Methylsulfonylamino derivatives exhibit higher thermal stability (decomposition >200°C) compared to methylthio analogs, which degrade at lower temperatures .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: this compound participates efficiently in palladium-catalyzed cross-couplings due to its electron-deficient aryl ring, which accelerates oxidative addition . In contrast, 4-Methoxyphenylboronic acid (electron-rich) requires harsher conditions .

- Comparative Yields : In coupling with 5,5'-dibromo-2,2'-bithiophene, 4-(Methylthio)phenylboronic acid achieved 85% yield, while sulfonamide derivatives showed reduced yields (~70%) due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.